2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is a heterocyclic compound characterized by its pyrimidine ring structure and thione functional group. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity. The chemical has the CAS Registry Number 58913-87-4 and is classified under the category of thiones, which are sulfur-containing compounds similar to ketones.
The synthesis of 2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- typically involves a multi-step process:
This synthetic route can be optimized by adjusting parameters such as temperature, reaction time, and concentration to improve yield and purity .
The molecular structure of 2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- can be described as follows:
Property | Value |
---|---|
CAS Number | 58913-87-4 |
IUPAC Name | 2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- |
InChI Key | YWZKXKQGZLQYER-UHFFFAOYSA-N |
Canonical SMILES | ClC1=CC=CC=C1N2C(=CC(NC2=S)(C)C)C |
2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- can undergo various chemical reactions:
These reactions allow for the modification of the compound's structure to create derivatives with potentially enhanced properties .
The mechanism of action for 2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- involves interactions with biological targets:
These interactions suggest potential applications in drug discovery and development .
The physical and chemical properties of 2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Approximately 13.6 µg/mL at pH 7.4 |
Melting Point | Not specified in available data |
Boiling Point | Not specified in available data |
These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications .
The applications of 2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- span several scientific fields:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: